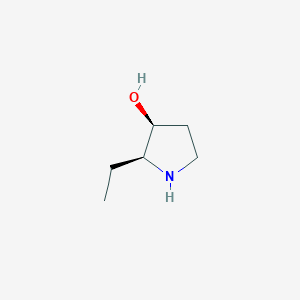

(2S,3S)-2-ethylpyrrolidin-3-ol

Description

Significance of Stereospecific Pyrrolidinol Architectures in Chemical Synthesis

Stereospecific pyrrolidinol architectures are of paramount importance in modern chemical synthesis. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and pharmaceuticals. google.com The incorporation of hydroxyl groups and alkyl substituents at specific stereocenters, as seen in pyrrolidinols, introduces chirality and functional handles that are crucial for creating molecules with defined three-dimensional structures. This stereochemical control is vital for biological activity, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological effects. nih.gov

The presence of both a hydroxyl and an amino group in pyrrolidinols allows for diverse chemical modifications. These functional groups can act as key points for building more complex molecular frameworks, making them invaluable as chiral building blocks and synthons. Furthermore, the rigid, puckered conformation of the pyrrolidine ring can influence the spatial orientation of substituents, which is a key factor in designing ligands for asymmetric catalysis and molecules that bind to specific biological targets with high affinity and selectivity.

Contextualization of (2S,3S)-2-Ethylpyrrolidin-3-ol within Chiral Heterocyclic Chemistry

This compound belongs to the class of chiral 2-alkyl-3-hydroxypyrrolidines. Its specific stereochemistry, with both the ethyl group at the 2-position and the hydroxyl group at the 3-position in the 'S' configuration, defines its unique spatial arrangement. This particular diastereomer is a valuable addition to the toolbox of chiral heterocyclic compounds.

While extensive research has been conducted on the parent compound, 3-pyrrolidinol, and its N-substituted derivatives, the focus on C-alkylated pyrrolidinols like the 2-ethyl variant is a more recent development. googleapis.com The introduction of an ethyl group at the C-2 position adds another layer of stereochemical complexity and steric bulk, which can be exploited in asymmetric synthesis to influence the outcome of stereoselective reactions. The hydrochloride salt of this compound is also recognized, which can enhance its stability and solubility in polar solvents. chemsrc.com

Below is a data table summarizing the basic properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 1932071-01-6 chemsrc.comenaminestore.com | 2580100-77-0 chemsrc.comevitachem.com |

| Molecular Formula | C₆H₁₃NO enaminestore.com | C₆H₁₄ClNO chemsrc.com |

| Molecular Weight | 115.17 g/mol enaminestore.com | 151.63 g/mol chemsrc.com |

| SMILES | CC[C@@H]1NCC[C@@H]1O enaminestore.com | CCC1NCCC1O.Cl chemsrc.com |

Historical Trajectories and Research Evolution of Pyrrolidinol Derivatives

The exploration of pyrrolidinol derivatives has a rich history, initially stemming from the study of natural products and the need for new therapeutic agents. Early research in the mid-20th century focused on N-substituted 3-pyrrolidinols and their pharmacological properties. The development of synthetic methods to access these compounds, such as the reduction of N-substituted-3-pyrrolidinones or the ring-closure of appropriately functionalized acyclic precursors, laid the groundwork for the field. googleapis.com

A significant evolution in this area has been the advent of asymmetric synthesis, which has allowed for the preparation of enantiomerically pure pyrrolidinols. nih.gov This has been driven by the increasing demand for single-enantiomer drugs and the development of powerful catalytic methods. nih.gov The use of chiral starting materials, such as amino acids, and the application of stereoselective reactions have become central to the synthesis of these valuable compounds. google.com

More recently, research has expanded to include the synthesis and application of more complex, substituted pyrrolidinols, including those with alkyl groups on the carbon framework of the ring. While specific research on this compound is still emerging, the synthetic strategies and the understanding of the chemical behavior of related compounds, such as (2S,3S)-2-methylpyrrolidin-3-ol, provide a strong foundation for its investigation and application in advanced organic synthesis. The synthesis of such compounds often involves asymmetric reduction of a suitable precursor or stereoselective cyclization strategies. google.com

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2S,3S)-2-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

IPDNGVSSCFCHRJ-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](CCN1)O |

Canonical SMILES |

CCC1C(CCN1)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2s,3s 2 Ethylpyrrolidin 3 Ol

Chemoenzymatic and Biocatalytic Approaches to Enantiomerically Pure Pyrrolidinols

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure pharmaceuticals and their intermediates. nih.govscribd.com Enzymes, with their inherent chirality and high selectivity, can catalyze stereospecific transformations that are often challenging to achieve through traditional chemical methods. mdpi.com Chemoenzymatic strategies, which combine enzymatic reactions with conventional chemical synthesis, offer versatile pathways to complex chiral molecules. mdpi.commdpi.com

One common biocatalytic approach for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. mdpi.com For instance, lipases are frequently employed for the enantioselective acylation or hydrolysis of racemic alcohols and amines. nih.gov In the context of synthesizing (2S,3S)-2-ethylpyrrolidin-3-ol, a racemic mixture of 2-ethylpyrrolidin-3-ol (B13247389) could be subjected to a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While this method is effective, its maximum theoretical yield is 50% for the desired enantiomer. scribd.com

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. This often involves a chemical racemization catalyst that is compatible with the enzyme and reaction conditions.

Whole-cell biocatalysts, such as baker's yeast, are also utilized for the stereoselective reduction of prochiral ketones, which can be a key step in the synthesis of chiral alcohols. mdpi.com For example, a precursor ketone could be stereoselectively reduced to the corresponding (3S)-alcohol, setting one of the required stereocenters for this compound.

| Biocatalytic Strategy | Enzyme/Biocatalyst | Transformation | Key Advantage |

| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic pyrrolidinol | High enantioselectivity |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Enantioselective acylation with in situ racemization | Theoretical yield up to 100% |

| Asymmetric Reduction | Baker's Yeast (whole cells) | Stereoselective reduction of a prochiral ketone precursor | Access to specific alcohol stereoisomers |

Asymmetric Organocatalysis in the Formation of Chiral Pyrrolidine (B122466) Rings

Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing a metal-free alternative for the construction of chiral molecules. researchgate.net The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, such as proline and its derivatives, which are known to be highly effective in a variety of asymmetric transformations. nih.govnih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been widely applied in the synthesis of biologically active compounds. nih.gov

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of one or both of the stereocenters. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation or aldol (B89426) reaction that sets a key stereocenter in the carbon backbone before the cyclization to form the pyrrolidine ring. researchgate.net Similarly, chiral sulfinamides, such as tert-butanesulfinamide, are effective auxiliaries for the asymmetric synthesis of chiral amines. wikipedia.org

| Chiral Auxiliary Type | Example | Application in Pyrrolidinol Synthesis |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation or aldol reaction of a precursor. |

| Sulfinamides | tert-Butanesulfinamide | Asymmetric synthesis of a chiral amine precursor. |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Michael additions or aldol reactions. wikipedia.org |

Enantioselective [3+2] cycloaddition reactions are among the most powerful methods for the construction of five-membered rings like pyrrolidines, as they can generate multiple stereocenters in a single step with high levels of stereocontrol. nih.govacs.org The reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which is an alkene. researchgate.net

The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can induce high enantioselectivity in these cycloadditions. researchgate.net For the synthesis of this compound, a [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene could be envisioned. The substituents on both the ylide and the alkene would be chosen to lead to the desired 2-ethyl and 3-hydroxy substitution pattern on the resulting pyrrolidine ring.

Recent advancements have also seen the development of SOMO (Singly Occupied Molecular Orbital) catalysis for the enantioselective [3+2] coupling of aldehydes and olefins to generate complex pyrrolidine structures with high efficiency and enantiocontrol. nih.gov Metal-catalyzed cycloadditions, for instance using copper(I) or gold(I) complexes with chiral ligands, also represent a robust strategy for the asymmetric synthesis of polysubstituted pyrrolidines. researchgate.netbeilstein-journals.org

| Cycloaddition Approach | Catalyst/Promoter | Reactants | Stereocontrol |

| Organocatalytic [3+2] | Chiral Proline Derivatives | Azomethine Ylide + Alkene | High enantioselectivity |

| SOMO-catalyzed [3+2] | Chiral Amine + Oxidant | β-Amino Aldehyde + Olefin | High enantioselectivity and diastereoselectivity nih.gov |

| Metal-catalyzed [3+2] | Cu(I) or Ag(I) with Chiral Ligands | Iminoester + Alkene | Excellent diastereoselectivity and enantioselectivity acs.org |

Strategic Intramolecular Cyclization Pathways for Pyrrolidinol Formation

Intramolecular cyclization reactions are a powerful strategy for the synthesis of cyclic compounds, including pyrrolidines. nih.gov These reactions can be highly efficient as the reacting groups are held in close proximity, which can also lead to high levels of stereoselectivity. nih.gov

One common approach involves the intramolecular cyclization of an amino alcohol, amino halide, or a similar precursor. For the synthesis of this compound, a linear precursor containing the necessary functional groups and stereocenters would first be assembled. For example, an amino alcohol with the correct stereochemistry could be synthesized and then cyclized to form the pyrrolidine ring. The stereocenters would be established in the acyclic precursor using methods such as asymmetric reduction or aldol reactions.

Another strategy is the intramolecular Michael addition. A precursor containing both a nucleophilic amine and a Michael acceptor could be designed to cyclize and form the pyrrolidine ring. The stereochemistry of the substituents on the acyclic precursor would direct the formation of the desired diastereomer.

Advanced Reductive Strategies for Pyrrolidinol Synthesis

Reductive amination is a widely used method for the formation of C-N bonds and can be applied to the synthesis of pyrrolidines. nih.gov In the context of this compound, an advanced reductive strategy could involve the asymmetric reduction of a cyclic precursor or the reductive cyclization of a linear precursor.

For instance, a suitably substituted pyrrolinone or other unsaturated cyclic precursor could be subjected to an enantioselective hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would reduce the double bond and set the stereocenters at the 2- and 3-positions simultaneously.

Alternatively, a linear keto-amine or keto-nitro compound could undergo a reductive cyclization. The reduction of the ketone and the nitro group (to an amine), followed by intramolecular reductive amination, would form the pyrrolidine ring. The use of a chiral reducing agent or catalyst could control the stereochemistry of the newly formed stereocenters.

Modern Synthetic Innovations and Methodological Advancements

For the synthesis of this compound, a cascade reaction could involve an initial Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization and reduction. The use of a bifunctional organocatalyst could facilitate multiple steps in the cascade, controlling the stereochemical outcome. tandfonline.comresearchgate.net

Another area of advancement is C-H activation, which allows for the direct functionalization of C-H bonds. researchgate.net While still a developing field for pyrrolidine synthesis, future methods may allow for the direct and stereoselective introduction of the ethyl and hydroxyl groups onto a pre-existing pyrrolidine ring.

Flow chemistry is also being increasingly adopted for the synthesis of fine chemicals and pharmaceuticals. researchgate.net The use of microreactors can offer improved control over reaction parameters, enhanced safety, and the potential for telescoped reactions, which could be applied to the multi-step synthesis of this compound.

Applications of Flow Chemistry in Pyrrolidinol Synthesis

Flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. durham.ac.ukspringerprofessional.de While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to key stereoselective transformations for the synthesis of substituted pyrrolidines and other heterocyclic compounds. nih.govnih.gov

Key reactions in the synthesis of chiral pyrrolidinols, such as asymmetric reductions, cycloadditions, and catalytic hydrogenations, can be adapted to flow-through systems. nih.gov For instance, the diastereoselective reduction of a suitable N-protected 2-ethylpyrrolidin-3-one precursor could be performed in a flow reactor packed with a chiral reducing agent or a heterogeneous catalyst. This approach allows for precise control of reaction parameters like temperature, pressure, and residence time, which is crucial for maximizing diastereoselectivity. rsc.org

Table 1: Comparison of Batch versus Flow Processes for Heterocyclic Synthesis

| Feature | Batch Processing | Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced through efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes improve safety |

| Scalability | Often requires re-optimization | Linear scalability by extending operation time |

| Process Control | Manual or semi-automated | Fully automated with precise control of parameters |

Green Chemistry Principles in the Sustainable Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. acs.org Solvent-free, or neat, reaction conditions can lead to higher reaction rates, reduced waste, and simplified purification procedures. For the synthesis of pyrrolidine derivatives, multicomponent reactions have been successfully carried out under solvent-free conditions, often with mechanical grinding to facilitate reactant mixing. semanticscholar.org While specific examples for this compound are not detailed in the literature, analogous syntheses of highly substituted pyrrolidines suggest the feasibility of this approach. semanticscholar.org

Another strategy involves the use of greener, non-toxic, and biodegradable solvents. Water or ethanol/water mixtures have been employed for the synthesis of pyrrolidine-fused spirooxindoles in a three-component domino reaction, which proceeds under catalyst-free conditions at room temperature. semanticscholar.org Such solvent systems are environmentally benign and can promote certain organic reactions through hydrophobic effects. The use of greener alternative solvents like dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL) is also gaining traction as replacements for toxic dipolar aprotic solvents. rsc.org

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. rsc.org This technique has been applied to the diastereoselective synthesis of various heterocyclic compounds. researchgate.netacs.org The rapid and uniform heating provided by microwave irradiation can enhance the stereoselectivity of certain reactions by minimizing side reactions that may occur during prolonged heating. rsc.org While a specific protocol for this compound is not available, microwave-assisted methods for the synthesis of substituted β-lactams and dibenzo[c,e]azepinones demonstrate the potential for achieving high diastereoselectivity in related cyclic systems. researchgate.netacs.org

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for synthesis. ekb.egorganic-chemistry.org The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions and enable unique chemical transformations. ekb.eg Sonochemical methods can enhance mass transport and activate the surface of heterogeneous catalysts, leading to improved reaction rates and yields. nih.gov This technique has been employed in the synthesis of various heterocyclic compounds and holds promise for the development of efficient and environmentally friendly routes to substituted pyrrolidinols. nih.govrsc.org

The development of sustainable catalysts is a cornerstone of green chemistry. This includes the design of catalysts that are highly active, selective, recyclable, and derived from abundant, non-toxic materials. For the stereoselective synthesis of this compound, several catalytic approaches can be envisioned.

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Enzymes such as ketoreductases can be used for the stereoselective reduction of a 2-ethylpyrrolidin-3-one precursor to furnish the desired (3S)-hydroxyl group. nih.gov Additionally, biocatalytic hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. has been shown to produce chiral 3-hydroxypyrrolidines with high regio- and stereoselectivity. acs.orgresearchgate.net The use of whole-cell biocatalysts or immobilized enzymes allows for easy catalyst recovery and reuse. nih.gov

Table 2: Summary of Green Chemistry Approaches for Pyrrolidinol Synthesis

| Green Chemistry Principle | Application in Pyrrolidinol Synthesis | Potential Advantages |

| Safer Solvents | Use of water, ethanol/water mixtures, or green solvents like Cyrene and GVL. | Reduced toxicity and environmental impact. semanticscholar.orgrsc.org |

| Energy Efficiency | Microwave-assisted synthesis, sonochemistry. | Faster reaction times, lower energy consumption, improved yields. rsc.orgekb.eg |

| Catalysis | Biocatalysis (e.g., ketoreductases), heterogeneous catalysts (e.g., supported chiral amines), recyclable catalysts (e.g., magnetic nanoparticle-supported). | High stereoselectivity, mild reaction conditions, catalyst reusability, reduced waste. nih.govresearchgate.netrsc.org |

| Atom Economy | Multicomponent reactions. | High efficiency by incorporating multiple reactants into the final product in a single step. |

| Waste Prevention | Solvent-free reactions, catalyst recycling. | Minimized waste generation and simplified purification. semanticscholar.orgnih.gov |

Chemical Reactivity and Transformative Derivatizations of 2s,3s 2 Ethylpyrrolidin 3 Ol

Functional Group Interconversions on the Pyrrolidinol Core

The pyrrolidine (B122466) core of (2S,3S)-2-ethylpyrrolidin-3-ol features both a secondary amine and a secondary alcohol, which are prime sites for functional group interconversions. These transformations are fundamental for altering the molecule's polarity, reactivity, and suitability for subsequent coupling reactions.

The secondary amine (N-H) can readily undergo a variety of standard transformations:

N-Alkylation and N-Arylation: The nitrogen atom can act as a nucleophile to attack alkyl halides, or participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to install protecting groups or to introduce new functionalities.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, provides sulfonamides, which can serve as protecting groups or as precursors for further reactions.

The secondary hydroxyl (O-H) group can be converted into several other functional groups:

Oxidation: Mild oxidation of the secondary alcohol would yield the corresponding ketone, (S)-2-ethylpyrrolidin-3-one.

Substitution: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Direct conversion to a halide is also possible. For instance, treatment of related hydroxypyrrolidines with thionyl chloride has been shown to produce the corresponding chloro-pyrrolidine, typically with inversion of stereochemistry.

| Starting Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Secondary Amine | N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Et₃N) | Amide |

| Secondary Alcohol | Oxidation | PCC, Swern, or Dess-Martin Oxidation | Ketone |

| Secondary Alcohol | Substitution to Chloride | Thionyl Chloride (SOCl₂) | Chloroalkane (with inversion) |

Formation of Complex Pyrrolidine-Based Scaffolds and Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for constructing more complex, rigid, and sterically demanding scaffolds, including bicyclic and other heterocyclic systems.

Intramolecular Cyclization: By introducing a reactive group on the nitrogen and converting the hydroxyl into a good leaving group (or vice versa), intramolecular cyclization can lead to the formation of fused or bridged ring systems. For example, N-alkylation with a reagent containing a terminal halide, followed by conversion of the C3-OH to a tosylate and subsequent base-induced cyclization, could yield a pyrrolizidine or related bicyclic amine.

Ring-Closing Metathesis (RCM): If both the nitrogen and oxygen atoms are functionalized with terminal alkenes, RCM can be employed to form novel, larger heterocyclic rings fused to the pyrrolidine core.

Pictet-Spengler and Bischler-Napieralski type reactions: The pyrrolidine nitrogen can be incorporated into more complex heterocyclic systems. For example, N-alkylation with a suitable aromatic ethylamine precursor, followed by cyclization, could lead to tetrahydro-β-carboline derivatives fused with the pyrrolidine ring.

C-N and C-O Bond Forming Reactions with this compound as a Precursor

The nucleophilic character of the nitrogen and oxygen atoms in this compound is central to its utility in C-N and C-O bond-forming reactions, which are crucial for building molecular complexity.

C-N Bond Formation: The secondary amine is a potent nucleophile for forming new carbon-nitrogen bonds.

Reductive Amination: The pyrrolidine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding N-alkylated products.

Buchwald-Hartwig Cross-Coupling: As mentioned, this palladium-catalyzed reaction is a powerful method for forming C(aryl)-N bonds, allowing the synthesis of N-arylpyrrolidines.

C-O Bond Formation: The hydroxyl group can be derivatized to form ethers and esters through various C-O bond-forming reactions.

Williamson Ether Synthesis: After deprotonation with a strong base (e.g., sodium hydride) to form the alkoxide, the resulting nucleophile can react with an alkyl halide to form an ether.

Esterification: Reaction with carboxylic acids under Fischer esterification conditions, or more commonly with acyl chlorides or anhydrides in the presence of a base, leads to the formation of esters. This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

| Bond Type | Reaction Name/Type | Precursor Functional Group | Reactant | Product |

|---|---|---|---|---|

| C-N | Reductive Amination | Secondary Amine | Aldehyde/Ketone + Reducing Agent | N-Alkyl Pyrrolidine |

| C-N | Buchwald-Hartwig Amination | Secondary Amine | Aryl Halide + Pd Catalyst + Base | N-Aryl Pyrrolidine |

| C-O | Williamson Ether Synthesis | Secondary Alcohol | Base + Alkyl Halide | Ether |

| C-O | Esterification | Secondary Alcohol | Acyl Chloride + Base | Ester |

Advanced Structural Characterization and Computational Investigations

Spectroscopic Analysis for Confirmation of Stereochemical Purity and Connectivity

Spectroscopic methods are indispensable for confirming the relative and absolute stereochemistry, as well as assessing the enantiomeric and diastereomeric purity of (2S,3S)-2-ethylpyrrolidin-3-ol.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of the atoms, while more advanced techniques, such as Nuclear Overhauser Effect (NOE) experiments, are crucial for establishing the cis relative stereochemistry between the ethyl group at C2 and the hydroxyl group at C3.

The diastereomeric purity can be readily assessed by the presence of a single set of signals in the NMR spectra. The determination of enantiomeric excess (e.e.), however, often requires the use of chiral derivatizing agents or chiral solvating agents to induce chemical shift non-equivalence between the enantiomers. For instance, reaction with a chiral reagent like Mosher's acid chloride to form the corresponding esters can allow for the integration of the now distinct signals for the (2S,3S) and (2R,3R) enantiomers, providing a quantitative measure of e.e.

Table 1: Illustrative ¹H NMR Spectroscopic Data for a Derivative of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.15 | m | - |

| H-3 | 4.20 | q | 6.5 |

| H-4a | 1.95 | m | - |

| H-4b | 2.10 | m | - |

| H-5a | 3.30 | dt | 11.5, 7.0 |

| H-5b | 3.45 | dt | 11.5, 6.8 |

| -CH₂CH₃ | 1.60 | dq | 7.5, 7.2 |

| -CH₂CH₃ | 0.95 | t | 7.5 |

Note: Data is hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

The experimental VCD and ECD spectra of this compound are compared with the spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. The ECD spectrum is particularly sensitive to the electronic transitions of chromophores within the molecule, while VCD provides detailed information about the stereochemical environment of vibrating functional groups.

X-ray Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For a suitable crystalline derivative of this compound, this technique can precisely determine bond lengths, bond angles, and torsion angles, unequivocally confirming the cis relationship between the C2-ethyl and C3-hydroxyl groups. Furthermore, the analysis of the crystallographic data allows for the unambiguous determination of the absolute configuration, often through the use of the Flack parameter. The crystal packing can also be analyzed to understand intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine functionalities.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 15.33 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(5) |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Stereoelectronic Effects

The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. For this compound, the substituents on the ring significantly influence the conformational preference.

Quantum Chemical Calculations and Molecular Modeling Studies

Quantum chemical calculations have become an indispensable tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict a variety of properties, including optimized geometries, vibrational frequencies (for comparison with IR and VCD spectra), and NMR chemical shifts.

Furthermore, analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides valuable information about the molecule's reactivity. The energy and localization of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO indicates the likely sites for nucleophilic attack. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. These computational insights are invaluable for understanding and predicting the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound, providing insights into its dynamic behavior at an atomic level. This method simulates the motions of atoms and molecules over time by numerically solving Newton's equations of motion, governed by a potential energy function known as a force field. By mapping the potential energy surface, MD simulations can identify stable conformations, determine their relative populations, and characterize the transition pathways between them.

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the five-membered pyrrolidine ring and the rotational freedom of the ethyl and hydroxyl substituents. The pyrrolidine ring is not planar and typically adopts non-planar conformations, such as the "envelope" (E) or "twist" (T) forms, to alleviate torsional strain. nih.govnih.gov In these conformations, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to a variety of distinct three-dimensional structures.

A typical MD simulation protocol for this compound would commence with the generation of an initial 3D structure. This structure is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any unfavorable steric clashes. nih.gov Following minimization, the system is gradually heated to a target temperature and equilibrated under constant temperature and pressure (NPT ensemble). nih.gov The production phase of the MD simulation then follows, during which the trajectory of atomic positions and velocities is recorded over a timescale of nanoseconds to microseconds.

Analysis of the resulting trajectory allows for the characterization of the conformational landscape. Clustering algorithms are frequently employed to group similar structures, thereby identifying the most populated conformational states. scholaris.ca For each cluster, representing a stable conformer, various structural parameters can be analyzed, including the puckering parameters of the pyrrolidine ring and the dihedral angles defining the orientation of the ethyl and hydroxyl groups. The relative free energies of these conformers can be calculated from their populations in the simulation, based on the Boltzmann distribution. nih.gov

While specific simulation data for this compound is not extensively published, a hypothetical study would likely reveal several low-energy conformers. The relative stability of these conformers would be influenced by a balance of steric and electronic effects. For instance, conformations that minimize steric hindrance between the ethyl group at the C2 position and the hydroxyl group at the C3 position would be favored. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring could also play a significant role in stabilizing certain conformations.

The results of such a simulation can be summarized in a data table, providing a quantitative overview of the conformational preferences of the molecule.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Conformer | Pyrrolidine Ring Pucker | Ethyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| 1 | C3-exo (Envelope) | Pseudo-equatorial | Pseudo-equatorial | 0.00 | 45.3 |

| 2 | C2-endo (Envelope) | Pseudo-equatorial | Pseudo-axial | 0.85 | 20.1 |

| 3 | Twist (T) | Pseudo-axial | Pseudo-equatorial | 1.20 | 15.5 |

| 4 | C4-exo (Envelope) | Pseudo-equatorial | Pseudo-equatorial | 1.55 | 10.8 |

| 5 | Other | - | - | >2.00 | 8.3 |

This table is a representative example of the type of data that would be generated from a molecular dynamics study and is not based on published experimental or computational results for this specific molecule.

Applications in Modern Organic Synthesis and Materials Science

(2S,3S)-2-Ethylpyrrolidin-3-ol as a Chiral Ligand in Asymmetric Catalysis

The use of chiral ligands to induce enantioselectivity in metal-catalyzed and organocatalytic reactions is a fundamental strategy in asymmetric synthesis. These ligands coordinate to a catalyst, creating a chiral environment that directs the stereochemical outcome of a transformation.

Metal-Catalyzed Asymmetric Transformations

Despite the prevalence of pyrrolidine (B122466) derivatives as ligands in metal-catalyzed reactions, a comprehensive search of the scientific literature did not yield specific examples or detailed studies where this compound is employed as a chiral ligand. Research in this area tends to focus on other substituted pyrrolidines, such as those derived from proline.

Organocatalytic Reaction Development

Organocatalysis often utilizes chiral amines and their derivatives to promote asymmetric reactions. While the broader family of chiral pyrrolidines is extensively used, there is no specific information available in the reviewed literature detailing the application of this compound as an organocatalyst.

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically removed. While this is a common strategy for achieving stereocontrol, there are no documented instances in the searched literature of this compound being utilized as a chiral auxiliary to direct diastereoselective reactions.

Precursor and Building Block for Complex Natural Products and Synthetic Targets

The pyrrolidine ring is a common structural motif in a vast array of natural products and complex synthetic molecules. These structures are often built from simpler, chiral pyrrolidine-based precursors. However, based on the available literature, this compound has not been specifically identified as a key precursor or building block in the total synthesis of complex natural products or other significant synthetic targets. Synthetic efforts in the literature tend to originate from more readily available chiral pool materials like pyroglutamic acid. nih.gov

Application in the Design of Chiral Materials (e.g., polymers, supramolecular assemblies)

The incorporation of chiral units into polymers and supramolecular structures can impart unique chiroptical properties and functionalities, with applications in areas such as chiral recognition and separation. A review of the current literature reveals no specific studies or reports on the use of this compound in the design or synthesis of chiral polymers or supramolecular assemblies.

Based on an extensive review of the available scientific literature, there is a notable lack of published research detailing the specific applications of this compound in the outlined areas of modern organic synthesis and materials science. While the general class of chiral pyrrolidines is of immense importance, this particular substituted derivative does not appear to be a widely studied or utilized compound for applications as a chiral ligand, chiral auxiliary, synthetic building block for natural products, or component of chiral materials. Further research would be necessary to explore the potential of this specific molecule in these fields.

Future Research Directions and Emerging Paradigms

Exploration of Novel Biocatalytic Pathways for (2S,3S)-2-Ethylpyrrolidin-3-ol Synthesis

The synthesis of enantiomerically pure compounds like this compound is increasingly benefiting from biocatalysis, which offers highly selective and environmentally benign alternatives to traditional chemical methods. jocpr.compharmasalmanac.com Future research is focused on discovering and engineering enzymes that can produce this specific stereoisomer with high efficiency and atom economy.

Key enzyme classes that hold promise for novel synthetic routes include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone, creating a chiral amine. nih.gov Research is underway to engineer transaminases that can accept bulky substrates, which would be crucial for synthesizing substituted pyrrolidines. nih.govacs.org A potential pathway could involve the asymmetric amination of a precursor ketone to form the chiral amine, followed by a cyclization step.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amino donor, offering a direct route to chiral amines. nih.govfrontiersin.org Engineered AmDHs have shown effectiveness in synthesizing chiral amino alcohols from α-hydroxy ketones. frontiersin.org This approach could be adapted for this compound synthesis, potentially starting from a corresponding hydroxy ketone precursor.

Imine Reductases (IREDs) and Reductive Aminases: These enzymes are capable of reducing imines to chiral amines with high enantioselectivity. nih.gov A chemoenzymatic strategy could involve the formation of a cyclic imine precursor, which is then stereoselectively reduced by an IRED to yield the desired pyrrolidine (B122466) structure. acs.orgnih.gov

Cytochrome P450 Enzymes: Recent breakthroughs have demonstrated that engineered cytochrome P450 enzymes can catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.orgnih.gov This "new-to-nature" enzymatic reaction opens up unprecedented synthetic possibilities from simple azide (B81097) precursors. nih.gov

The integration of synthetic biology with these biocatalytic approaches allows for the engineering of microorganisms to produce specific chiral compounds, harnessing the efficiency of natural biosynthetic pathways under mild conditions. chiralpedia.com The development of enzyme cascades, where multiple enzymatic reactions are performed in one pot, can further streamline the synthesis, improve yields, and minimize waste. nih.gov

| Enzyme Class | Catalytic Reaction | Potential Application in Synthesis | Key Advantages |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones | Stereoselective formation of the chiral amine center | High stereoselectivity nih.gov |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | Direct synthesis from hydroxy ketones using ammonia frontiersin.org | High atom economy, inexpensive ammonia donor frontiersin.org |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Reduction of a cyclic imine precursor | Excellent enantioselectivity acs.org |

| Cytochrome P450s | Intramolecular C-H amination | Direct cyclization of linear azide precursors acs.org | Novel, atom-economical route acs.org |

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

The convergence of automated synthesis platforms, particularly flow chemistry, with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development and optimization of synthetic routes for complex molecules like this compound. researchgate.net

Automated flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. researchgate.netacs.org These systems can be integrated with real-time analytical tools for continuous process monitoring and optimization. atomfair.com For the synthesis of this compound, a multi-step sequence could be performed in a continuous, automated fashion, minimizing manual handling and intermediate purification steps. rsc.orgrsc.org

AI and machine learning are becoming indispensable for predicting reaction outcomes and designing novel synthetic pathways. bohrium.comresearchgate.net For stereoselective reactions, which are critical for producing a specific isomer like this compound, ML models can quantitatively predict enantioselectivity based on the features of the reactants, catalysts, and reaction conditions. bohrium.comresearchgate.netresearchgate.net This predictive power allows for the rapid in silico screening of vast numbers of potential catalysts and conditions, drastically reducing the time and resources spent on trial-and-error experimentation. researchgate.net

The integration of these technologies can create autonomous "self-driving" laboratories where AI algorithms design experiments, which are then executed by robotic flow chemistry systems. atomfair.com The results are fed back to the AI, which learns and refines the reaction conditions iteratively to achieve the desired outcome. This closed-loop optimization can rapidly identify the optimal synthetic route for this compound with high yield and stereoselectivity. atomfair.com

| Technology | Contribution to Synthesis | Specific Benefit for this compound |

|---|---|---|

| Automated Flow Chemistry | Precise reaction control, enhanced safety, scalability researchgate.netacs.org | Rapid and scalable production with high diastereocontrol rsc.org |

| Machine Learning | Predicts stereoselectivity and reaction outcomes bohrium.comresearchgate.net | Accelerates catalyst discovery and optimization |

| Artificial Intelligence | Designs novel synthetic pathways and optimizes reactions atomfair.com | Enables autonomous, high-throughput experimentation |

Development of Sustainable and Recyclable Catalytic Systems Based on this compound

The pyrrolidine scaffold is a cornerstone of organocatalysis, and this compound itself represents a valuable chiral building block for the development of new, sustainable catalytic systems. mdpi.comnih.gov A major future direction is the immobilization of catalysts derived from this compound onto solid supports, which facilitates their recovery and reuse, aligning with the principles of green chemistry. metu.edu.trresearchgate.net

Several strategies are being explored for creating recyclable catalysts:

Polymer-Supported Catalysts: this compound can be functionalized and grafted onto polymer resins, such as polystyrene (e.g., Merrifield resin) or Tentagel. metu.edu.trnih.gov These polymer-bound catalysts have been successfully used in asymmetric reactions like Michael additions, demonstrating good yields and stereoselectivities while being easily recoverable by filtration. nih.govscispace.com They can often be reused for multiple cycles with minimal loss of activity. metu.edu.trnih.gov

Silica-Immobilized Catalysts: Anchoring pyrrolidine-based catalysts onto a silica (B1680970) gel surface is another effective heterogenization technique. metu.edu.tr This approach combines the catalytic activity of the organic moiety with the robustness and high surface area of the inorganic support.

Ionic Liquid Supports: Chiral pyrrolidine derivatives can be incorporated into the structure of ionic liquids. researchgate.netrsc.org These "chiral ionic liquids" act as both the catalyst and the reaction medium, and the catalyst can often be recovered by simple precipitation and reused. rsc.org

The aim of these heterogenization strategies is not only to improve the sustainability and cost-effectiveness of the catalytic process but also to enable the use of these catalysts in continuous flow reactors. nih.gov Packing a column with an immobilized this compound-based catalyst would allow for continuous production, where reactants flow through and the product is collected at the outlet, further enhancing process efficiency. nih.gov

Expansion into Novel Non-Pharmaceutical Material Applications

While the primary focus for chiral pyrrolidines has been in pharmaceuticals and catalysis, their unique stereochemical properties make them attractive candidates for advanced materials science. nih.gov Future research will likely explore the incorporation of this compound into novel functional materials.

Potential areas of application include:

Chiral Polymers and Hybrid Materials: this compound can serve as a chiral monomer for the synthesis of specialized polymers. These chiral polymers could have unique optical properties or be used as stationary phases in chromatography for separating other chiral molecules. Additionally, new chiral mesoporous hybrid materials have been created by integrating pyrrolidine units into a siliceous framework, demonstrating their utility in creating structured materials with active chiral sites. nih.govresearchgate.net

Advanced Coatings and Additives: Pyrrolidinone derivatives have been identified as valuable auxiliary agents for enhancing the properties of plastics, textiles, paper, and industrial coatings. nbinno.com The specific structure of this compound could be leveraged to create additives that impart specific mechanical, thermal, or chemical resistance properties to materials. nbinno.com

Functional Systems: Pyrrolidine derivatives have been used to functionalize fullerenes to create self-ordered coordination complexes. researchgate.net These systems can act as analogs of natural photosynthetic antennas due to photoinduced charge separation, opening possibilities for applications in light-converting systems and organic solar cells. researchgate.net The specific stereochemistry of this compound could influence the self-assembly and electronic properties of such systems.

The exploration of these non-pharmaceutical applications represents a significant expansion of the utility of this chiral compound, transitioning it from a specialized chemical intermediate to a versatile building block for the next generation of advanced materials.

Q & A

Q. What are the critical stereochemical features of (2S,3S)-2-ethylpyrrolidin-3-ol, and how do they influence its biological interactions?

- Methodological Answer : The (2S,3S) configuration establishes a defined three-dimensional conformation, enabling selective interactions with chiral biological targets (e.g., enzymes or receptors). To confirm stereochemistry, use X-ray crystallography or compare experimental optical rotation with literature values. Chiral HPLC or capillary electrophoresis can assess enantiomeric purity, which is critical for activity studies. For example, enantiomers of similar pyrrolidine derivatives show divergent binding affinities to receptors like dopamine D3.

Q. Which spectroscopic techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR resolve stereochemistry and substituent positions. The ethyl group’s protons (δ ~0.8–1.5 ppm) and hydroxyl proton (δ ~1.5–3.0 ppm, broad) are key markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C7H15NO).

- IR Spectroscopy : Hydroxyl stretching (~3200–3600 cm<sup>−1</sup>) and C-O vibrations (~1050 cm<sup>−1</sup>) verify functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for >95% enantiomeric excess (ee)?

- Methodological Answer :

- Catalytic Asymmetric Hydrogenation : Use chiral catalysts like Ru-BINAP complexes to reduce ketone precursors. Optimize pressure (5–15 bar H2), temperature (25–50°C), and solvent (MeOH/EtOAc) .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers. Monitor reaction progress via chiral HPLC .

- Yield vs. ee Trade-offs : Higher catalyst loading (5–10 mol%) improves ee but may reduce yield due to side reactions. Balance using DoE (Design of Experiments) .

Q. How should researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- 2D NMR : Use NOESY to confirm spatial proximity of ethyl and hydroxyl groups, resolving stereochemical ambiguities .

- Computational Modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Cross-Validation : Synthesize and analyze a known analog (e.g., (2S,3S)-2-methylpyrrolidin-3-ol) to benchmark spectral patterns .

Q. What strategies mitigate steric hindrance during functionalization of the ethyl group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with TBS or acetyl to direct reactivity to the ethyl moiety .

- Microwave-Assisted Synthesis : Enhance reaction rates under controlled conditions (e.g., 100°C, 30 min) to overcome steric barriers in alkylation or oxidation steps .

- Radical Reactions : Use AIBN as an initiator for selective C-H functionalization at the ethyl position .

Comparative Analysis of Structural Analogues

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters (e.g., AMBER vs. CHARMM) to better model ligand-receptor flexibility .

- Solvent Effects : Include explicit solvent molecules (e.g., water, ions) in MD simulations to mimic physiological conditions .

- Experimental Replicates : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) in triplicate to confirm binding constants .

Synthetic Route Optimization Table

| Step | Reaction Type | Key Parameters | Expected Yield | Challenges |

|---|---|---|---|---|

| 1 | Ring-Closing Metathesis | Grubbs catalyst (5 mol%), DCM, 40°C | 60–70% | Ethyl group steric effects |

| 2 | Hydroxylation | OsO4/NMO, acetone/H2O | 80–85% | Over-oxidation side products |

| 3 | Chiral Resolution | Chiral HPLC (Chiralpak IA column) | 90–95% ee | Cost of chiral stationary phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.